molecular formula C12H10BrN3S2 B14911002 n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine

n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14911002
M. Wt: 340.3 g/mol
InChI Key: NCGFXVWBIOBXGT-UHFFFAOYSA-N
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Description

N-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromothiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a condensation reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.

    Introduction of the Bromothiophene Substituent: The bromothiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromothiophene boronic acid derivative.

    Final Amination Step:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: In the industrial sector, it can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The exact mechanism of action of N-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Bromothiophene Derivatives: Compounds with the bromothiophene moiety but different core structures.

Uniqueness: N-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the combination of the thieno[2,3-d]pyrimidine core and the bromothiophene substituent, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10BrN3S2

Molecular Weight

340.3 g/mol

IUPAC Name

N-[2-(5-bromothiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10BrN3S2/c13-10-2-1-8(18-10)3-5-14-11-9-4-6-17-12(9)16-7-15-11/h1-2,4,6-7H,3,5H2,(H,14,15,16)

InChI Key

NCGFXVWBIOBXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=NC(=C21)NCCC3=CC=C(S3)Br

Origin of Product

United States

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